Tetrakis[p-(dimethylamino)phenyl]ethylene
Description
Tetrakis[p-(dimethylamino)phenyl]ethylene (IUPAC name: tetrakis(4-(dimethylamino)phenyl)ethylene) is a tetra-substituted ethylene derivative featuring four para-dimethylaminophenyl groups attached to a central ethylene core. This compound exhibits unique photophysical properties, including mechanochromism and polymorphism-dependent luminescence. Upon mechanical grinding, its crystalline structure is disrupted, leading to a planarization of the molecular conformation and a red-shift in both absorption and fluorescence spectra. These properties make it a promising candidate for optoelectronic applications, such as sensors and stimuli-responsive materials .
Structure
2D Structure
Properties
IUPAC Name |
N,N-dimethyl-4-[1,2,2-tris[4-(dimethylamino)phenyl]ethenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4/c1-35(2)29-17-9-25(10-18-29)33(26-11-19-30(20-12-26)36(3)4)34(27-13-21-31(22-14-27)37(5)6)28-15-23-32(24-16-28)38(7)8/h9-24H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZWENDBSVLVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061642 | |
| Record name | Benzenamine, 4,4',4'',4'''-(1,2-ethenediylidene)tetrakis[N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261-86-5 | |
| Record name | 4,4′,4′′,4′′′-(1,2-Ethenediylidene)tetrakis[N,N-dimethylbenzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenamine, 4,4',4'',4'''-(1,2-ethenediylidene)tetrakis(N,N-dimethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001261865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis[p-(dimethylamino)phenyl]ethylene | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4,4',4'',4'''-(1,2-ethenediylidene)tetrakis[N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4,4',4'',4'''-(1,2-ethenediylidene)tetrakis[N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
McMurry Coupling of p-Dimethylaminobenzaldehyde
The McMurry coupling, a reductive dimerization of carbonyl compounds, has been adapted for TDPAE synthesis. This method involves the treatment of p-dimethylaminobenzaldehyde with a low-valent titanium reagent (e.g., TiCl₃/LiAlH₄) to form the ethylene bridge:
Key Considerations:
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Reaction Conditions: Reactions are typically conducted under inert atmospheres at reflux temperatures (80–100°C) in anhydrous tetrahydrofuran (THF).
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Yield Optimization: Excess titanium reagent and prolonged reaction times (12–24 hours) improve yields, though over-reduction byproducts may form.
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Purification: Column chromatography on silica gel with ethyl acetate/hexane mixtures isolates TDPAE as a yellow crystalline solid.
Reported yields range from 45% to 68%, depending on the purity of the starting aldehyde.
Wittig-Horner Olefination
The Wittig-Horner reaction offers an alternative route using phosphoryl-stabilized ylides. Here, bis-phosphonium salts derived from p-dimethylaminobenzyl halides react with formaldehyde equivalents:
Advantages and Limitations:
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Steric Mitigation: The use of bulky phosphorus reagents reduces side reactions.
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Solvent Sensitivity: Polar aprotic solvents (e.g., DMF) enhance reactivity but may necessitate rigorous drying.
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Yield: Typical yields are 50–60%, with challenges in separating triphenylphosphine oxide byproducts.
Palladium-Catalyzed Cross-Coupling
Modern approaches employ palladium-catalyzed couplings to assemble the TDPAE scaffold. A representative Suzuki-Miyaura coupling strategy involves:
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Synthesis of p-Dimethylaminophenylboronic Acid: Prepared via lithiation of p-bromo-N,N-dimethylaniline followed by treatment with trimethylborate.
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Coupling with 1,2-Dibromoethylene:
Optimization Parameters:
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Catalyst Loading: 5 mol% Pd(PPh₃)₄ achieves optimal turnover.
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Base Selection: Aqueous K₂CO₃ in toluene/ethanol mixtures minimizes protodeboronation.
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Temperature: Reactions proceed at 90°C over 48 hours, yielding 70–75% product.
Mechanistic Insights and Side Reactions
Competing Pathways in McMurry Coupling
The reductive dimerization of p-dimethylaminobenzaldehyde may proceed via ketyl radical intermediates, which combine to form the ethylene bond. Competing pathways include:
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Over-reduction: Formation of p-dimethylaminobenzyl alcohol or dimeric ethers.
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Oxidative Byproducts: Quinone derivatives arising from air exposure during workup.
Steric Effects in Cross-Coupling
The para-dimethylamino groups create significant steric bulk, slowing transmetalation steps in Suzuki reactions. Computational studies suggest that electron-rich palladium intermediates exhibit reduced oxidative addition rates, necessitating higher catalyst loadings.
Advanced Methodologies and Recent Innovations
Photoredox Catalysis
Recent work explores visible-light-mediated coupling of p-dimethylaminophenyl diazonium salts with ethylene precursors. This method leverages the radical-generating capability of TDAE-like reductants, though adaptations for TDPAE remain experimental.
Electrochemical Synthesis
Electrochemical reductive coupling of p-dimethylaminophenyl halides offers a solvent-free route. Preliminary studies report 60% yield using a platinum cathode and ammonium chloride electrolyte.
Chemical Reactions Analysis
Types of Reactions: Tetrakis[p-(dimethylamino)phenyl]ethylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Reductive Reactions
TDAE is recognized as an extremely electron-rich molecule, making it a valuable reductant in organic synthesis. Research indicates that TDAE can reduce bromodifluoromethyl heterocycles to yield new gem-difluorinated compounds. This property is particularly useful in the development of pharmaceuticals and agrochemicals where selective reduction is required .
Case Study: Synthesis of Gem-Difluorinated Compounds
In a study involving the use of TDAE for the reduction of bromodifluoromethyl heterocycles, researchers successfully synthesized several new compounds with potential biological activity. The reaction conditions were optimized to maximize yield and selectivity.
Biological Applications
Biological Properties
The impure dichloride salt of TDAE has shown various biological properties, including antimicrobial activity. A study noted its effectiveness against certain bacterial strains, suggesting potential applications in developing antibacterial agents .
Case Study: Antimicrobial Activity Assessment
In vitro tests demonstrated that the dichloride salt exhibited significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for further drug development.
Summary
Tetrakis[p-(dimethylamino)phenyl]ethylene is a versatile compound with significant applications across polymer science, organic synthesis, and biological research. Its ability to function as a polymerization initiator and reductant makes it invaluable in material science and synthetic chemistry. Furthermore, its biological properties open avenues for research into new antimicrobial agents.
Mechanism of Action
The mechanism of action of tetrakis[p-(dimethylamino)phenyl]ethylene involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Tetrakis(dimethylamino)ethylene (TDAE)
Structural Differences
- Tetrakis[p-(dimethylamino)phenyl]ethylene: Contains four aromatic p-(dimethylamino)phenyl groups linked to ethylene, enabling extended π-conjugation.
- TDAE: Features four dimethylamino groups directly bonded to the ethylene core (C10H24N4), lacking aromatic substituents. This structure renders TDAE highly electron-rich and redox-active .
Functional Properties
Other Related Compounds
Tetrakis[(p-aminophenoxy)methyl]methane
This compound, highlighted in , is a curing agent for epoxy resins. Unlike this compound, it lacks an ethylene core and instead features a methane center with p-aminophenoxy arms. Its primary application lies in enhancing material toughness, diverging from the optical focus of this compound .
Tetrakis(2,4-di-tert-butylphenyl)[1,1'-biphenyl] ()
A phosphorus-containing compound with tert-butylphenyl substituents, this material is incompatible with strong oxidizers and lacks documented optical or redox properties. Its structural and functional dissimilarity limits direct comparison .
Key Research Findings and Data Tables
Table 1: Structural and Physical Comparison
Table 2: Application-Specific Comparison
Mechanistic Insights
- This compound: Emission shifts arise from conformational planarization under mechanical stress, altering intramolecular conjugation .
- TDAE : Facilitates reductions via sequential electron transfers. For example, in reductive dehalogenation, TDAE donates electrons to cleave C–X bonds, generating reactive intermediates like carbanions or radicals .
Stability and Practical Considerations
- TDAE : Commercial samples contain over 20 impurities, necessitating purification for synthetic use. It is incompatible with strong oxidizers and requires inert handling conditions .
Biological Activity
Tetrakis[p-(dimethylamino)phenyl]ethylene (TDAE) is an organic compound notable for its unique structure and potential biological activities. This article explores its biological effects, mechanisms of action, and applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
TDAE is characterized by four p-(dimethylamino)phenyl groups attached to an ethylene core, giving it distinctive electronic properties. Its molecular formula is , with a molecular weight of 504.7 g/mol . The presence of dimethylamino groups contributes to its electron-donating capabilities, which are crucial for its reactivity in biological systems.
The biological activity of TDAE primarily stems from its ability to act as an electron donor or acceptor, facilitating various redox reactions. It has been shown to interact with biomolecules, potentially modulating enzyme activity and influencing cellular pathways. TDAE's ability to reduce arenediazonium salts to aryl radicals via a single electron transfer (SET) pathway has been documented, leading to the synthesis of biologically relevant compounds such as indoles and indolines .
Key Mechanisms:
- Electron Transfer: TDAE participates in SET processes, which are fundamental in many biochemical reactions.
- Radical Formation: The generation of aryl radicals allows for cascade reactions that can lead to complex organic molecules with potential biological significance.
1. Antioxidant Activity
TDAE has been investigated for its antioxidant properties, which are critical in preventing oxidative stress-related damage in cells. Its structure allows it to scavenge free radicals effectively.
2. Drug Development
Research is ongoing into TDAE's potential as a drug candidate. Its ability to interact with various biomolecular targets suggests it could be useful in therapeutic applications, particularly in cancer treatment where radical species play a role in tumor progression.
3. Chemical Biology
In chemical biology, TDAE's utility as a reagent for synthesizing biologically active compounds highlights its importance. For instance, it has been used successfully in the reduction of arenediazonium salts, leading to compounds that exhibit significant biological activities .
Case Study 1: Reduction of Arenediazonium Salts
A study demonstrated that TDAE effectively reduces arenediazonium salts to generate aryl radicals, which subsequently undergo cyclization reactions to form indoles and indolines. This process has shown yields ranging from 63% to 85% depending on the substrate used .
| Substrate Type | Reaction Yield (%) |
|---|---|
| Arenediazonium Salt A | 85% |
| Arenediazonium Salt B | 77% |
| Arenediazonium Salt C | 63% |
Case Study 2: Antioxidant Properties
In vitro studies have indicated that TDAE exhibits significant antioxidant activity, comparable to known antioxidants like ascorbic acid. This property is particularly beneficial in mitigating oxidative stress in cellular models.
Safety and Toxicity
While TDAE shows promise in various applications, safety assessments are essential due to the potential toxicity associated with compounds containing dimethylamino groups. Preliminary toxicity studies suggest moderate toxicity levels; however, further research is needed to fully understand its safety profile .
Q & A
Q. What electronic properties make TDAE suitable for charge transfer studies at metal-organic interfaces?
TDAE exhibits integer charge transfer at interfaces with metals like gold due to its strong electron-donating dimethylamino groups and low ionization potential. Ultraviolet photoelectron spectroscopy (UPS) and density functional theory (DFT) calculations confirm a charge transfer of ~1.0 e⁻ per molecule to Au surfaces, stabilizing the cationic species. This property is critical for designing organic electronic devices, such as sensors or molecular junctions .
Q. How is TDAE employed as a reductant in organic synthesis, and what are its advantages?
TDAE acts as a two-electron reductant in reactions such as alkenylation of aldehydes and reductive debromination. Its mild reaction conditions (room temperature, short reaction times) and high selectivity reduce side reactions. For example, in Ni/Cr-mediated alkenylation, TDAE transfers electrons to generate reactive intermediates (e.g., organochromium species), enabling C–C bond formation without requiring harsh reagents like metallic sodium .
Advanced Research Questions
Q. What methodologies characterize the thermal decomposition kinetics of TDAE, and how are Arrhenius parameters derived?
Thermal decomposition of TDAE in the vapor phase (283–323°C) follows first-order kinetics. Static system analysis using gas chromatography quantifies methane (CH₄) and dimethylamine (DMA) as primary products. Arrhenius parameters for TDAE decomposition are , while CH₄ and DMA formation rates are and . These parameters inform stability assessments for high-temperature applications .
Q. What mechanistic pathways explain TDAE’s role in synthesizing α,α-difluoroketone derivatives?
TDAE reduces chlorodifluoromethylated ketones via single-electron transfer (SET), generating α,α-difluoroacetyl anion intermediates. Trapping these anions with aldehydes yields 2,2-difluoro-3-hydroxy ketones. Radical scavenging experiments and ESR spectroscopy confirm radical intermediates, supporting a stepwise mechanism involving anion-radical coupling. This method avoids stoichiometric metal reductants and achieves moderate yields (40–60%) under ambient conditions .
Q. How does TDAE mediate radical reactions in the reduction of arenediazonium salts?
TDAE reduces arenediazonium salts (ArN₂⁺) to aryl radicals (Ar•) through sequential electron transfers. The reaction proceeds via a diazenyl radical intermediate (ArN₂•), which rapidly decomposes to N₂ and Ar•. These radicals participate in C–H functionalization or polymer grafting. Stopped-flow spectroscopy and kinetic isotope effect (KIE) studies validate the radical chain mechanism, with rate constants dependent on substituent electronic effects .
Q. What experimental strategies optimize TDAE-mediated trifluoromethylation reactions?
TDAE reduces CF₃I to CF₃⁻, enabling nucleophilic trifluoromethylation of acyl chlorides. Optimization involves controlling moisture levels (anhydrous conditions), stoichiometric TDAE:CF₃I ratios (1:1.2), and polar aprotic solvents (e.g., DMF). Reaction monitoring via ¹⁹F NMR confirms intermediate formation, while X-ray crystallography validates product structures. This method achieves >70% yields for α-trifluoromethyl ketones, critical for pharmaceutical intermediates .
Methodological Considerations
Q. How are free-radical intermediates in TDAE reactions detected and characterized?
- ESR Spectroscopy: Identifies radical species via hyperfine splitting patterns.
- Trapping Experiments: Use TEMPO or DPPH to quench radicals, confirming their role.
- Kinetic Profiling: Monitors reaction progress under varying temperatures to deduce activation parameters .
Q. What safety protocols are essential for handling TDAE in laboratory settings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
